Nedaplatin
Description
Origins and Clinical Adoption
Nedaplatin emerged from systematic efforts to optimize the safety profile of cisplatin, a first-generation platinum agent notorious for dose-limiting renal and gastrointestinal toxicities. Shionogi Pharmaceutical Company synthesized this compound in 1983 by substituting cisplatin’s chloride leaving groups with a glycolate ligand, forming a stable five-membered ring structure. This modification aimed to reduce reactivity with non-target tissues while preserving DNA-binding capacity.
Japan’s Pharmaceutical and Medical Devices Agency approved this compound in 1995 for treating cervical cancer, followed by expansions to NSCLC, head and neck cancer, and esophageal cancer. Unlike carboplatin—a contemporaneous second-generation analog—this compound remains predominantly utilized in East Asia, with limited adoption in Western markets due to the absence of Phase III trials comparing it to global standards.
Properties
IUPAC Name |
azanide;2-hydroxyacetic acid;platinum(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O3.2H2N.Pt/c3-1-2(4)5;;;/h3H,1H2,(H,4,5);2*1H2;/q;2*-1;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNFSAOEKUDMFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)O.[NH2-].[NH2-].[Pt+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N2O3Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95734-82-0 | |
| Record name | Nedaplatin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095734820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Cis-Diiododiammineplatinum Route
The foundational method for synthesizing nedaplatin, as outlined in patent CN101302236A, involves cis-diiododiammineplatinum(II) as the starting material. The reaction proceeds as follows:
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Reaction with Silver Glycolate :
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cis-[PtI₂(NH₃)₂] is suspended in water and stirred with silver glycolate (C₂H₃O₃Ag) and silver nitrate (AgNO₃) at 50–60°C for 2–3 hours.
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Molar ratio: Pt(NH₃)₂I₂ : C₂H₃O₃Ag : AgNO₃ = 1 : 1 : 1.
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The substitution of iodide ligands by glycolate and nitrate ions forms the this compound precursor.
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Filtration and pH Adjustment :
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After removing AgI precipitate, the filtrate is heated to 40°C, and NaOH adjusts the pH to 7.
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Subsequent heating to 50–60°C for 4 hours facilitates cyclization, forming the glycoplatinate ring.
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Isolation :
-减压浓缩 (减压冷凝,减压結晶) yields this compound with a reported purity >99% and yield ≥56%.
Silver Nitrate and Glycolic Acid Method
A modified approach (CN100500681C) addresses silver residue concerns:
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Halide Exchange :
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cis-[PtI₂(NH₃)₂] reacts with AgNO₃ in aqueous medium, replacing iodide with nitrate.
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Addition of potassium iodide (KI) sequesters excess Ag⁺, reducing final Ag content to <3 ppm.
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Glycolate Ligand Incorporation :
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Sodium glycolate (C₂H₃O₃Na) is introduced, and the solution is stirred at 60°C for 10 hours.
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Neutral pH maintained via NaOH ensures optimal cyclization.
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Yield and Purity :
Advances in Synthesis for Reduced Impurities
Ultralow Silver Content Techniques
The presence of residual silver (Ag) poses regulatory challenges. Patent CN100500681C demonstrates that adding KI post-AgNO₃ reaction reduces Ag content via:
Green Synthesis Using Algal Extracts
A novel approach employs red algae (Gelidium amansii)-mediated CuO nanoparticles for this compound delivery:
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Nanoparticle Synthesis :
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Algal extract reduces Cu²⁺ to CuO nanoparticles (62 nm avg. size).
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Drug Loading :
Encapsulation and Formulation Techniques
PEGylated Liposomes
Liposomal encapsulation (PMC7559812) enhances tumor targeting:
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Thin-Film Hydration :
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Lipids (DSPC, cholesterol, PEG-DSPE) dissolved in dichloromethane form a thin film.
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Hydration with this compound solution (7.55 mM, pH 7.4) at 60°C.
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Extrusion :
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15 passes through 0.1 μm membranes yield liposomes of 150 nm diameter.
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Performance Metrics :
Copper Oxide Nanocomposites
This compound-loaded CuO nanoparticles (PMC8877422) exhibit enhanced cytotoxicity:
| Parameter | Value |
|---|---|
| Particle Size | 62 nm |
| Drug Loading | 12% (w/w) |
| IC₅₀ (HepG2) | 0.40 ± 0.08 μg/mL |
Analytical Characterization
Quality Control Metrics
| Parameter | Method | Specification |
|---|---|---|
| Platinum Content | Atomic Absorption | 98–102% |
| Related Substances | HPLC (C18 column) | ≤0.5% |
| Silver Residue | ICP-MS | ≤3 ppm |
Structural Confirmation
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NMR :
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¹H NMR (500 MHz, D₂O): δ 1.25 (s, NH₃), 3.45 (m, glycolate -CH₂).
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Mass Spectrometry :
Comparative Analysis of Methods
Chemical Reactions Analysis
Nedaplatin undergoes various chemical reactions, including substitution and chelation reactions. One notable reaction is its interaction with thiosulfate, which can lead to the formation of stable intermediates and chelate complexes . Common reagents used in these reactions include thiosulfate and ammonia, and the major products formed are platinum-thiosulfate complexes and ammine loss products .
Scientific Research Applications
Nedaplatin has been widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is primarily used in the treatment of various cancers, including non-small cell lung cancer, esophageal carcinoma, and head and neck carcinoma . In addition to its use in chemotherapy, this compound has been studied for its potential as a radiosensitizer, enhancing the effectiveness of radiation therapy . Research has also explored its use in combination with other drugs to overcome resistance and improve therapeutic outcomes .
Mechanism of Action
Nedaplatin exerts its effects by binding to DNA and forming cross-links between purine nucleotides. Once inside the cell, this compound is hydrolyzed to its active form, which complexes with water molecules and binds to nucleophiles such as glutathione and cysteine-rich proteins . This binding results in increased oxidative stress and the formation of DNA adducts, which disrupt cellular processes and induce apoptosis . The high mobility group proteins-1 and -2 play a role in shielding the cross-linked DNA from repair mechanisms, further promoting cell death .
Comparison with Similar Compounds
Efficacy
- Response Rates: In locally advanced nasopharyngeal carcinoma, nedaplatin and cisplatin showed similar remission rates (primary lesions: 73.1% vs. 70.0%; cervical metastases: 68.3% vs. 66.7%) . For advanced NSCLC, meta-analyses of 14 randomized trials demonstrated equivalent overall response rates (ORR: 54–69% vs. 51–66%) and survival outcomes (1-year OS: ~59% in both groups) . In cervical cancer CCRT, this compound achieved a 3-year survival rate of 73.0%, comparable to cisplatin-based regimens .
Toxicity
- Advantages of this compound :
- Disadvantages :
Table 1: Efficacy and Toxicity Comparison with Cisplatin
| Parameter | This compound | Cisplatin | References |
|---|---|---|---|
| ORR (NSCLC) | 54–69% | 51–66% | |
| 3-Year Survival (Cervical Cancer) | 73.0% | 70–75% | |
| Grade 3–4 Nephrotoxicity | 1.82% | 18.35% | |
| Grade 3–4 Thrombocytopenia | 16.1% | 4.3% |
Comparison with Carboplatin
Pharmacokinetics and Dosing
Efficacy and Toxicity
Table 2: this compound vs. Carboplatin
| Parameter | This compound | Carboplatin | References |
|---|---|---|---|
| Dosing Basis | Body surface area | AUC | |
| ORR (NSCLC) | 26.7% | 25.8% | |
| Emetogenic Risk | Moderate | High |
Comparison with Oxaliplatin
Mechanism and Resistance
- Oxaliplatin, a third-generation platinum drug, contains a 1,2-diaminocyclohexane ligand, enabling activity in cisplatin-resistant tumors .
Clinical Use
- Binding Affinity: Molecular docking studies show oxaliplatin and this compound have similar binding affinities to nanostructures but differ in transporter interactions (e.g., hOCT1/2 for cisplatin) .
Biological Activity
Nedaplatin is a second-generation platinum-based chemotherapeutic agent, developed as an analog of cisplatin. It was designed to retain the anti-cancer efficacy of cisplatin while reducing its associated toxicities, particularly nephrotoxicity and gastrointestinal side effects. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.
This compound operates through similar mechanisms to cisplatin. After cellular uptake, it undergoes hydrolysis to form active species that can bind to DNA, leading to the formation of DNA cross-links. This interaction inhibits DNA replication and transcription, ultimately triggering apoptosis in cancer cells. The specific binding sites and types of nucleobases involved in this compound's action are comparable to those seen with cisplatin, confirming its role as a potent DNA-damaging agent .
Pharmacokinetics
The pharmacokinetic profile of this compound shows a short elimination half-life ranging from 1.1 to 4.4 hours, which is similar to carboplatin but shorter than cisplatin. Studies indicate that this compound has lower protein binding compared to cisplatin, which may influence its distribution and efficacy in tumor tissues .
Key Pharmacokinetic Parameters
| Parameter | This compound | Cisplatin |
|---|---|---|
| Elimination Half-Life | 1.1–4.4 hours | 20–30 hours |
| Protein Binding | Lower than cisplatin | Higher than this compound |
| AUC (Area Under Curve) | Variable; influenced by renal function | Less variable |
Clinical Efficacy
This compound has demonstrated comparable efficacy to cisplatin in various clinical settings. A notable study involving patients with locoregional nasopharyngeal carcinoma showed that this compound-based concurrent chemoradiotherapy (CCRT) achieved a 5-year progression-free survival rate of 79.8%, which is non-inferior to the 81.4% observed in the cisplatin group . Importantly, patients receiving this compound experienced fewer late toxic effects, suggesting a favorable safety profile.
Case Study: this compound vs. Cisplatin in Nasopharyngeal Carcinoma
- Study Design : Randomized clinical trial with 402 patients.
- Results :
- 5-Year Progression-Free Survival :
- This compound: 79.8%
- Cisplatin: 81.4%
- Overall Survival Rates :
- This compound: 88.8%
- Cisplatin: 89.4%
- Late Toxicity : Reduced in the this compound group.
- 5-Year Progression-Free Survival :
Safety Profile
This compound is associated with a lower incidence of nausea and vomiting compared to cisplatin, making it a preferred option for patients who are sensitive to these side effects . However, some studies have indicated that while gastrointestinal reactions are milder, there may be a more significant impact on liver function when compared to cisplatin .
Adverse Effects Comparison
| Adverse Effect | This compound | Cisplatin |
|---|---|---|
| Nephrotoxicity | Lower incidence | Higher incidence |
| Nausea/Vomiting | Lower incidence | Higher incidence |
| Hepatotoxicity | Moderate | Low |
Synergistic Effects with Other Agents
Research has shown that combining this compound with other agents can enhance its apoptotic effects on cancer cells. For instance, when combined with ABT-737 (a Bcl-2 inhibitor), this compound significantly increased apoptosis in lung cancer cell lines through mitochondrial dysfunction and caspase activation . This suggests potential for combination therapies that leverage the strengths of multiple agents for improved cancer treatment outcomes.
Q & A
Q. What distinguishes Nedaplatin’s mechanism of action from cisplatin, and how does this influence experimental design?
this compound, a second-generation platinum derivative, binds to DNA to form intra-strand crosslinks, similar to cisplatin. However, its reduced nephrotoxicity and altered pharmacokinetics (e.g., renal clearance dependence) require specific experimental considerations. Studies should include comparative cytotoxicity assays using cell lines sensitive to platinum resistance mechanisms (e.g., ERCC1 expression) and measure free platinum AUC (Area Under the Curve) to correlate with efficacy and toxicity . When designing in vivo models, prioritize renal function monitoring due to this compound’s dependence on creatinine clearance (CLcr) for dosing optimization .
Q. How do researchers validate the purity and identity of this compound in synthetic or formulation studies?
For new formulations or analogs, use high-performance liquid chromatography (HPLC) with UV detection (λ = 210–300 nm) to assess purity. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (e.g., H and Pt NMR) and comparison with reference spectra from databases like the Cambridge Structural Database. For known compounds, cross-validate using X-ray crystallography or infrared (IR) spectroscopy, as demonstrated in studies analyzing platinum-based drugs’ stereochemistry .
Advanced Research Questions
Q. What methodologies address pharmacokinetic variability in this compound dosing for personalized chemotherapy?
this compound’s clearance correlates with renal function, necessitating individualized dosing via Ishibashi’s formula:
Implement population pharmacokinetic (PopPK) modeling using nonlinear mixed-effects software (e.g., NONMEM) to account for inter-patient variability. Validate with Bayesian estimation using plasma samples collected at 0, 1, 2, 4, and 6 hours post-infusion .
Q. How can contradictory efficacy outcomes in this compound trials (e.g., phase II vs. phase III) be systematically analyzed?
Conduct a meta-analysis stratified by trial design parameters:
- Patient stratification: Compare subgroups by histology (e.g., squamous vs. non-squamous NSCLC) and prior therapy exposure.
- Dose normalization: Adjust for differences in AUC-based vs. body-surface-area (BSA) dosing.
- Endpoint variability: Use progression-free survival (PFS) hazard ratios with 95% confidence intervals to account for censoring biases. For example, phase II trials reported 50–66.7% response rates in squamous NSCLC, while phase III trials showed broader variability (34.1–47.3%), likely due to heterogeneous patient inclusion criteria .
Q. What experimental strategies mitigate this compound resistance in preclinical models?
- Combinatorial screens: Pair this compound with taxanes (e.g., paclitaxel) or PARP inhibitors, leveraging synergistic DNA damage response pathways.
- Resistance biomarkers: Quantify ATP7A/B (copper transporters) and CTR1 (platinum uptake protein) expression via qPCR or immunohistochemistry in tumor biopsies.
- 3D tumor spheroids: Use high-content imaging to assess penetration efficiency in hypoxic core regions, mimicking in vivo resistance mechanisms .
Methodological Guidance
Q. How should researchers design a robust comparative study between this compound and oxaliplatin in NSCLC?
- Randomization: Stratify patients by EGFR mutation status and PD-L1 expression to control for confounding factors.
- Endpoint selection: Prioritize PFS over overall survival (OS) to reduce crossover therapy impacts.
- Toxicity grading: Apply CTCAE v5.0 criteria with emphasis on hematologic (neutropenia) and gastrointestinal adverse events, as this compound shows lower nephrotoxicity but comparable myelosuppression .
Q. What statistical approaches resolve data skewness in this compound pharmacokinetic studies?
- Log transformation: Normalize AUC data skewed by outliers (e.g., patients with impaired renal function).
- Bootstrap resampling: Estimate confidence intervals for clearance parameters in small cohorts (<50 patients).
- Mixed-effects modeling: Differentiate between inter- and intra-patient variability in repeated-measure studies .
Data Interpretation and Reproducibility
Q. How do researchers reconcile discrepancies between in vitro and clinical efficacy data for this compound?
- Tumor microenvironment (TME) modeling: Incorporate cancer-associated fibroblasts (CAFs) in co-culture assays to mimic TME-mediated resistance.
- Pharmacodynamic (PD) biomarkers: Measure γ-H2AX foci (DNA damage markers) in circulating tumor cells (CTCs) to bridge preclinical and clinical findings .
Q. What steps ensure reproducibility in this compound synthesis or formulation studies?
- Detailed protocols: Specify reaction conditions (e.g., pH, temperature) and purification methods (e.g., column chromatography with silica gel 60).
- Batch documentation: Report elemental analysis (C, H, N, Pt) and residual solvent levels (e.g., dimethylformamide) using gas chromatography .
Tables for Key Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
